2-(Chloromethyl)-4-ethoxyquinazoline
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Overview
Description
2-(Chloromethyl)-4-ethoxyquinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethoxyquinazoline typically involves the reaction of 2-aminobenzyl alcohol with ethyl chloroformate to form an intermediate, which is then treated with phosphorus oxychloride to yield the desired compound . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer progression . The compound’s ability to form covalent bonds with target proteins can lead to the inhibition of their activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methylquinazoline: Similar in structure but with a methyl group instead of an ethoxy group.
2-(Chloromethyl)-4-methoxyquinazoline: Contains a methoxy group, which can influence its reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-4-ethoxyquinazoline is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This property can be advantageous in drug development, as it may lead to better bioavailability and efficacy .
Properties
CAS No. |
668276-10-6 |
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Molecular Formula |
C11H11ClN2O |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
2-(chloromethyl)-4-ethoxyquinazoline |
InChI |
InChI=1S/C11H11ClN2O/c1-2-15-11-8-5-3-4-6-9(8)13-10(7-12)14-11/h3-6H,2,7H2,1H3 |
InChI Key |
OXXRWKGKLDEVHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)CCl |
Origin of Product |
United States |
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